4-[2,2,2-Trifluoro-1-(methylamino)ethyl]benzonitrile
Description
4-[2,2,2-Trifluoro-1-(methylamino)ethyl]benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a trifluoroethyl group bearing a methylamino moiety. This structure combines the electron-withdrawing properties of the trifluoromethyl group and the polar nitrile, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-[2,2,2-trifluoro-1-(methylamino)ethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2/c1-15-9(10(11,12)13)8-4-2-7(6-14)3-5-8/h2-5,9,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFRGHCPQMJDLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824280-45-6 | |
| Record name | 4-[2,2,2-trifluoro-1-(methylamino)ethyl]benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2,2-Trifluoro-1-(methylamino)ethyl]benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with 2,2,2-trifluoroethylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Cyanobenzaldehyde+2,2,2-Trifluoroethylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2,2,2-Trifluoro-1-(methylamino)ethyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-[2,2,2-Trifluoro-1-(methylamino)ethyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-[2,2,2-Trifluoro-1-(methylamino)ethyl]benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential pharmaceutical applications, where it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and biological differences between 4-[2,2,2-Trifluoro-1-(methylamino)ethyl]benzonitrile and related compounds:
Key Comparative Insights :
Structural Variations: Substituent Position: The target compound’s trifluoroethyl-methylamino group is para to the nitrile, whereas analogs like ’s compound place substituents at ortho positions, altering steric and electronic profiles. Chirality: ’s compound is chiral (R-configuration), which may confer selectivity in biological interactions compared to the target compound’s non-chiral structure.
Molecular Weight: Complex derivatives like ’s experimental drug (MW 408.32) exceed the target compound’s MW, impacting bioavailability.
Biological Activity: Enzyme Inhibition: ’s compound targets kinases via its nitrophenoxy and dihydroxypropyl groups, while the target compound’s simpler structure may favor interactions with smaller binding pockets (e.g., neurotransmitter receptors). Metabolic Stability: Fluorine-rich compounds (e.g., ) resist oxidative metabolism, whereas chlorine-containing analogs () may form reactive metabolites.
Synthetic Accessibility :
- The target compound could be synthesized via reductive amination of 4-(2,2,2-trifluoroacetyl)benzonitrile with methylamine, analogous to methods in . In contrast, ’s compound requires multi-step functionalization of the propyl chain.
Biological Activity
4-[2,2,2-Trifluoro-1-(methylamino)ethyl]benzonitrile (CAS No. 1824280-45-6) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group which enhances its lipophilicity, potentially leading to increased membrane permeability. The molecular formula is , with a molecular weight of 214.19 g/mol. The InChI key for this compound is XCFRGHCPQMJDLT-UHFFFAOYSA-N .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The trifluoromethyl group may facilitate binding to specific receptors or enzymes due to enhanced hydrophobic interactions.
- Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit certain enzymes involved in metabolic pathways, although specific targets are yet to be fully characterized.
Anticancer Properties
Research has indicated potential anticancer properties for this compound. In vitro studies demonstrated that derivatives of similar structures have shown efficacy against various cancer cell lines:
- Case Study : A study on related compounds revealed IC50 values in the nanomolar range against breast cancer cell lines . This suggests that modifications in the benzonitrile structure can lead to enhanced anticancer activity.
Neuropharmacological Effects
The compound's ability to penetrate the blood-brain barrier due to its lipophilicity suggests potential applications in neuropharmacology:
- Animal Studies : Biodistribution studies using radiolabeled analogs showed significant accumulation in brain regions associated with emotional regulation and stress response, indicating possible effects on mood disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 4-[2,2,2-Trifluoroethyl]benzonitrile | Trifluoroethyl group | Moderate anticancer activity |
| 4-[2,2,2-Trifluoro-1-(dimethylamino)ethyl]benzonitrile | Dimethylamino substitution | Enhanced receptor binding affinity |
This table illustrates how variations in the substituents influence biological activity and receptor interactions.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-cyanobenzaldehyde with 2,2,2-trifluoroethylamine under controlled conditions. This method ensures high yield and purity necessary for biological testing.
Pharmacological Studies
A range of pharmacological studies is ongoing to further elucidate the compound's potential therapeutic applications. Current research focuses on:
- In Vivo Efficacy : Evaluating the effectiveness of the compound in animal models for various diseases.
- Toxicological Assessments : Understanding the safety profile through comprehensive toxicological evaluations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
